molecular formula C22H19BrN2O6 B3988916 2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide

2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide

Cat. No. B3988916
M. Wt: 487.3 g/mol
InChI Key: KLEXNRKNWCUVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide is not fully understood. However, studies have shown that this compound exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. In addition, this compound has also been shown to inhibit the activity of several enzymes involved in cancer cell survival and growth. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide in lab experiments is its potent anti-cancer activity against several types of cancer cells. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide. One of the major areas of research is to further understand the mechanism of action of this compound and its potential therapeutic targets. In addition, there is a need for the development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound. Furthermore, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide has been extensively studied for its potential use in treating various diseases. One of the major areas of research has been in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O6/c1-29-18-12-17(19(23)21(31-3)20(18)30-2)22(26)24-15-8-4-13(5-9-15)14-6-10-16(11-7-14)25(27)28/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEXNRKNWCUVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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